molecular formula C15H20FNO2S B2469028 (R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate CAS No. 1289585-20-1

(R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate

Cat. No. B2469028
CAS RN: 1289585-20-1
M. Wt: 297.39
InChI Key: AUGONQZUUQXPDK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate, also known as (R)-3-((4-fluorophenyl)thio)-1-pyrrolidinecarboxylic acid tert-butyl ester, is an organic compound with a molecular formula of C13H19FNO2S. It is a white crystalline solid that is soluble in organic solvents, such as ethanol and methanol. (R)-3-((4-fluorophenyl)thio)-1-pyrrolidinecarboxylic acid tert-butyl ester has a variety of uses in scientific research, including as a reagent in organic synthesis, a ligand in coordination chemistry, and a substrate in enzymatic studies.

Scientific Research Applications

Asymmetric Synthesis and Molecular Docking

(R)-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate derivatives have been used in the asymmetric synthesis of pyrrolidine derivatives. These compounds have potential as antithrombin agents, which could be significant in treating thrombosis-related diseases. A study demonstrates efficient synthesis of these compounds with high enantiomeric excess, and their potential as thrombin inhibitors has been explored through molecular docking studies (Ayan et al., 2013).

Synthesis of Substituted Pyrrolidines

The compound has been used in the efficient synthesis of N-tert-butyl disubstituted pyrrolidines. This process involved a multi-step synthesis yielding a final product with high yield and enantiomeric excess. This type of synthesis is crucial in the development of pharmaceuticals and other biologically active compounds (Chung et al., 2005).

Determination of Absolute Configuration

The compound has been instrumental in the determination of the absolute configuration of related fluoropyrrolidine derivatives. This process included steps like chiral HPLC resolution and vibrational circular dichroism. Understanding the absolute configuration is essential for the development of enantiomerically pure pharmaceuticals (Procopiou et al., 2016).

Influenza Neuraminidase Inhibition

Derivatives of this compound have been explored as potent inhibitors of influenza neuraminidase. This has implications in developing treatments for influenza and similar viral infections (Wang et al., 2001).

Synthesis of Chiral Antibacterial Agents

The synthesis of chiral aminopyrrolidine derivatives using this compound has been reported, with implications for developing new antibacterial agents. The absolute stereochemistry of these compounds is crucial for maintaining their antibacterial activity (Di Cesare et al., 1992).

Enantioselective Synthesis of Polyfluoroalkylated Prolinols

This compound has been used in the enantioselective synthesis of polyfluoroalkylated prolinols. This synthesis is important for creating compounds with potential pharmaceutical applications (Funabiki et al., 2008).

Mechanism of Action

properties

IUPAC Name

tert-butyl (3R)-3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGONQZUUQXPDK-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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